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molecular formula C8H5ClFNO2 B8550126 1-Chloro-2-fluoro-4-(2-nitro-vinyl)-benzene

1-Chloro-2-fluoro-4-(2-nitro-vinyl)-benzene

Cat. No. B8550126
M. Wt: 201.58 g/mol
InChI Key: AGXASUCVOQMLCW-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

1-Chloro-2-fluoro-4-(2-nitro-vinyl)-benzene (I-33a: 1.1 g, 4.97 mmol) in dry THF (8 mL) was added to a stirred solution of lithium borohydride (433 mg, 19.90 mmol) and trimethylsilyl chloride (5 mL, 39.66 mmol) in dry THF (8 mL) at 0° C. The resulting mixture was stirred at room temperature for 78 hours. The reaction was monitored by TLC (10% methanol in DCM). The reaction mixture was cooled to 0° C., quenched with methanol and concentrated under reduced pressure to afford 1 g of the product (100% yield).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
433 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][N+:10]([O-])=O)=[CH:4][C:3]=1[F:13].[BH4-].[Li+].C[Si](Cl)(C)C.CO>C1COCC1.C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH2:10])=[CH:4][C:3]=1[F:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C=C[N+](=O)[O-])F
Name
Quantity
433 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
5 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 78 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
78 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CCN)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 115.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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